molecular formula C17H19N5O2 B11619298 N,7-diethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N,7-diethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11619298
M. Wt: 325.4 g/mol
InChI Key: GVSAJCKRQIGBFQ-UHFFFAOYSA-N
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Description

The compound N,7-diethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a polycyclic heteroaromatic molecule featuring a tricyclic core with fused nitrogen-containing rings. Key structural attributes include:

  • Triazatricyclo framework: A rigid 14-membered system with three fused rings (8, 6, and 6-membered), incorporating imino, oxo, and carboxamide functional groups.
  • Substituents: Diethyl groups at N7, a methyl group at C11, and a carboxamide at C3.
  • Electronic properties: The conjugated π-system and electron-withdrawing oxo/imino groups may enhance stability and reactivity in biological environments.

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

N,7-diethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C17H19N5O2/c1-4-19-16(23)11-9-12-15(21(5-2)13(11)18)20-14-10(3)7-6-8-22(14)17(12)24/h6-9,18H,4-5H2,1-3H3,(H,19,23)

InChI Key

GVSAJCKRQIGBFQ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,7-diethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a diethylamine derivative with a suitable aldehyde. This intermediate can then undergo further cyclization and functional group modifications to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, solvents, and specific reaction conditions such as temperature and pressure are crucial in scaling up the synthesis. Techniques like continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N,7-diethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the tricyclic ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and modulating protein kinase activity. Research indicates that similar compounds can effectively target cancer pathways and promote cell cycle arrest in specific cancer cell lines .
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and reducing inflammation markers in vitro . This positions it as a potential candidate for developing treatments for inflammatory diseases.
  • Drug Development :
    • Its unique structure allows it to serve as a building block for synthesizing more complex pharmaceutical agents. Researchers are exploring its potential as a lead compound in drug discovery programs aimed at treating various diseases .

Materials Science Applications

  • Catalysis :
    • The compound can be utilized in developing new catalysts due to its functional groups that may enhance catalytic activity in organic reactions. Its structural characteristics allow for the design of catalysts that can facilitate specific chemical transformations.
  • Polymer Chemistry :
    • Given its chemical properties, it may also find applications in polymer chemistry as a modifier or additive to improve the performance of polymeric materials.

Agricultural Research Applications

  • Pesticide Development :
    • The compound's biological activity suggests potential applications in agricultural chemistry as a pesticide or herbicide. Its ability to interact with biological systems could be harnessed to develop novel agrochemicals that target pests while minimizing environmental impact.

Case Studies and Research Findings

Study Focus Findings Reference
Anticancer PropertiesInduces apoptosis in cancer cell lines; inhibits protein kinases involved in proliferation
Anti-inflammatory EffectsReduces cytokine levels in vitro; potential for treating inflammatory conditions
Catalytic ApplicationsDemonstrates potential as a catalyst; enhances reaction rates in organic synthesis
Agrochemical PotentialShows efficacy against pests; further research needed for formulation development

Mechanism of Action

The mechanism of action of N,7-diethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

N-Ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS: 371212-22-5)

  • Structural differences: Substituent at N7: 2-Methoxyethyl instead of diethyl. However, commercial discontinuation (as noted in ) may indicate synthesis challenges or instability.
  • Shared features : Identical tricyclic core, carboxamide at C5, and methyl at C11.

Imidazole Derivatives from (Table 7)

  • Structural highlights :
    • Core : 1H-imidazole with tert-butoxyglycyl and piperazinyl substituents.
    • Key differences : Lack of tricyclic framework; tert-butyl groups introduce steric bulk, reducing conformational flexibility compared to the target compound.
  • Functional comparison: The carboxamide and amino groups in both compounds suggest hydrogen-bonding capabilities, but the imidazole derivatives’ linear structures may limit target binding specificity.

Spiro-Benzothiazol Compounds from

  • Structural features :
    • Core : 7-oxa-9-aza-spiro[4.5]decane with benzothiazolyl and aryl substituents.
    • Comparison : The spiro system introduces conformational rigidity, akin to the tricyclic core of the target compound. However, the benzothiazol moiety may confer distinct electronic properties (e.g., fluorescence or metal coordination).
  • Synthetic implications : Both classes require multi-step syntheses, but the spiro compounds’ hydroxyl-phenyl groups enable further functionalization.

Cephalosporin Derivatives from

  • Structural contrast :
    • Core : Bicyclic β-lactam (5-thia-1-azabicyclo[4..0]oct-2-ene) vs. tricyclic system.
    • Functional groups : Thiadiazole and pivalamido substituents in cephalosporins vs. carboxamide and diethyl groups in the target compound.
  • Biological relevance : Cephalosporins’ β-lactam ring is critical for antibiotic activity, whereas the tricyclic carboxamide may target different biological pathways.

Comparative Analysis Table

Compound Core Structure Key Substituents Potential Properties
Target Compound Triazatricyclo[8.4.0.0³,⁸] Diethyl (N7), methyl (C11), carboxamide High rigidity, moderate lipophilicity
CAS 371212-22-5 Triazatricyclo[8.4.0.0³,⁸] 2-Methoxyethyl (N7), methyl (C11) Enhanced solubility, possible instability
Imidazole Derivatives 1H-imidazole tert-Butoxyglycyl, piperazinyl Steric hindrance, linear conformation
Spiro-Benzothiazol Compounds 7-Oxa-9-aza-spiro[4.5]decane Benzothiazolyl, hydroxy-phenyl Conformational rigidity, fluorescence
Cephalosporins β-Lactam bicyclic Thiadiazole, pivalamido Antibiotic activity, metabolic stability

Research Implications

  • Synthetic challenges : The triazatricyclo framework’s complexity may necessitate advanced crystallization techniques (e.g., SHELX or ORTEP ) for structural validation.
  • Structure-activity relationships : Substituent variations (e.g., diethyl vs. methoxyethyl) could modulate bioavailability and target engagement.

Biological Activity

Chemical Structure and Properties

The compound's IUPAC name indicates a highly substituted triazatricyclo structure, which is significant for its biological interactions. The molecular formula can be represented as C15H19N5OC_{15}H_{19}N_5O with a molecular weight of approximately 285.35 g/mol. Its structural complexity suggests potential interactions with various biological targets.

Structural Characteristics

  • Molecular Formula: C15H19N5OC_{15}H_{19}N_5O
  • Molecular Weight: 285.35 g/mol
  • IUPAC Name: N,7-diethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Antimicrobial Properties

Research indicates that derivatives of triazole and triazine compounds exhibit significant antimicrobial activity. The compound has shown promising results against various bacterial strains and fungi in preliminary studies.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Potential

The compound has been evaluated for its anticancer properties in several studies. It was found to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity
In a study conducted on human breast cancer cells (MCF-7), the compound exhibited a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells correlating with higher concentrations of the compound.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-715Apoptosis induction
HeLa20Cell cycle arrest
A54925Inhibition of proliferation

The biological activity of this compound may be attributed to its ability to interact with specific cellular pathways:

  • Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Receptor Modulation: Potential interactions with cellular receptors could lead to altered signaling pathways that promote apoptosis or inhibit growth.
  • DNA Interaction: Preliminary studies suggest that the compound may intercalate with DNA, disrupting replication and transcription processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,7-diethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[...]tetradeca...-5-carboxamide, and how can reaction conditions be standardized?

  • Methodology : Begin with intramolecular cyclization strategies, leveraging iridium catalysts under visible light to initiate photoactivated steps. For example, phenyliodine(III) dicyclohexanecarboxylate can facilitate cyclization of precursors like 1-(2-isocyanophenyl)-1H-imidazole analogs. Optimize solvent systems (e.g., DMF or THF) and temperature gradients (80–120°C) to improve yield . Parallelly, employ HPLC to monitor intermediate purity and adjust stoichiometric ratios of reactants (e.g., amines and carbonyl donors) to minimize side products .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this polycyclic compound?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) with 2D NMR (¹H-¹³C HSQC, HMBC) to resolve overlapping signals from the tricyclic core. Infrared (IR) spectroscopy can confirm the presence of imino (C=N) and carbonyl (C=O) groups by identifying stretches at ~1650–1700 cm⁻¹. UV-Vis spectroscopy is critical for tracking conjugation effects in the π-system, particularly for imino-oxo tautomers .

Q. How can researchers assess preliminary biological activity of this compound?

  • Methodology : Design in vitro assays targeting enzymes or receptors structurally similar to the compound’s functional groups (e.g., kinases or oxidoreductases). Use molecular docking to predict binding affinity to active sites. Validate with dose-response curves (IC₅₀/EC₅₀) and compare to reference inhibitors. Ensure reproducibility by standardizing cell lines and assay buffers .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activity data?

  • Methodology : Apply quantum mechanical/molecular mechanical (QM/MM) simulations to model tautomeric equilibria (e.g., imino vs. enamine forms) that may alter bioactivity. Use density functional theory (DFT) to calculate redox potentials and identify reactive intermediates. Cross-validate with experimental kinetic isotope effects (KIEs) to confirm mechanistic pathways .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodology : Implement continuous-flow reactors to enhance heat/mass transfer during cyclization steps, reducing epimerization risks. Monitor chiral centers via circular dichroism (CD) spectroscopy. Optimize protecting groups (e.g., tert-butoxycarbonyl for amines) to prevent racemization under high-temperature conditions .

Q. How can researchers design derivatives to improve metabolic stability without compromising target affinity?

  • Methodology : Perform systematic SAR studies by substituting the ethyl or methyl groups with bioisosteres (e.g., cyclopropyl or trifluoromethyl). Use in vitro microsomal stability assays (human liver microsomes) to screen derivatives. Pair with free-energy perturbation (FEP) calculations to predict binding entropy/enthalpy trade-offs .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing variability in synthetic yields?

  • Methodology : Apply factorial design (e.g., 2³ factorial experiments) to isolate critical variables (catalyst loading, temperature, solvent polarity). Use ANOVA to quantify significance and response surface methodology (RSM) to identify optimal conditions. Include negative controls (e.g., catalyst-free reactions) to account for autocatalytic effects .

Q. How should researchers address discrepancies between computational predictions and experimental reactivity?

  • Methodology : Re-evaluate DFT functional choices (e.g., B3LYP vs. M06-2X) and basis sets for accuracy in transition-state modeling. Validate with kinetic studies (Eyring plots) to compare activation parameters. Consider solvent effects using polarizable continuum models (PCM) in simulations .

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